molecular formula C21H23N5O4S B2694396 1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide CAS No. 1796969-91-9

1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide

Cat. No.: B2694396
CAS No.: 1796969-91-9
M. Wt: 441.51
InChI Key: IVJGAWVOPPXZAP-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the attachment of the piperidine and pyridine moieties. The synthetic route typically includes:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using dehydrating agents or catalysts.

    Attachment of the piperidine ring:

    Introduction of the pyridine moiety: The pyridine ring can be incorporated through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Research: The compound can serve as a building block for synthesizing other complex molecules, aiding in the development of new synthetic methodologies.

    Industrial Applications: Its potential use in the synthesis of pharmaceuticals or other fine chemicals makes it valuable in industrial research and development.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-(methylsulfonyl)-N-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)piperidine-4-carboxamide can be compared with similar compounds, such as:

    This compound analogs: These compounds may have slight modifications in their structure, leading to differences in their chemical and biological properties.

    Other piperidine derivatives: Compounds with a piperidine ring but different substituents can be compared to understand the impact of various functional groups on their activity.

    Oxadiazole-containing compounds: Comparing with other oxadiazole derivatives can provide insights into the role of the oxadiazole ring in the compound’s activity.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S/c1-31(28,29)26-12-8-16(9-13-26)21(27)23-18-5-3-2-4-17(18)14-19-24-20(25-30-19)15-6-10-22-11-7-15/h2-7,10-11,16H,8-9,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJGAWVOPPXZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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